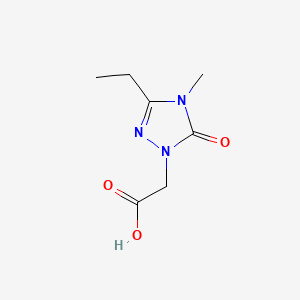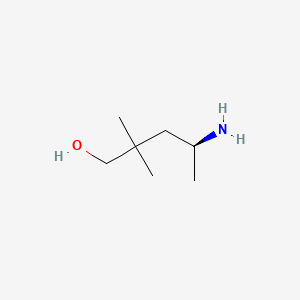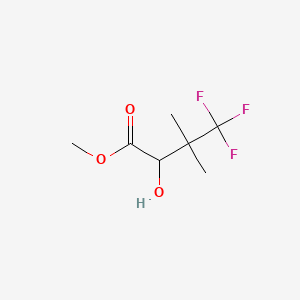![molecular formula C12H12N2O4 B6605323 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione CAS No. 2751702-81-3](/img/structure/B6605323.png)
3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione, also known as 3-PPD, is a synthetic compound composed of a piperidine ring, a pyrrolidine ring, and an alkyne group. It is a versatile compound that has a wide range of applications in organic synthesis and pharmaceutical research. It is a useful intermediate in the synthesis of a variety of organic compounds, and has been used in the development of new drugs.
科学的研究の応用
3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of a variety of organic compounds, such as heterocycles, polymers, and pharmaceuticals. It is also used as a catalyst in organic reactions, and as a reagent for the selective functionalization of organic molecules. In addition, 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione has been used in the development of new drugs, such as anticonvulsants and inhibitors of enzymes involved in the metabolism of drugs.
作用機序
The mechanism of action of 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione is not fully understood. However, it is believed that its biological activity is due to its ability to interact with proteins and enzymes in the body. It has been shown to bind to specific receptors, such as the GABA-A receptor, and to inhibit the activity of certain enzymes, such as cytochrome P450.
Biochemical and Physiological Effects
3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to have anticonvulsant activity in animal models, and to reduce the symptoms of anxiety and depression. It has also been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione has been shown to have neuroprotective and neuroregenerative effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione is a versatile compound that is widely used in laboratory experiments. It is relatively easy to synthesize, and is available commercially in a variety of forms. It is also highly stable, and can be stored for long periods of time without significant degradation. However, 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione is toxic and should be handled with care. In addition, its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
将来の方向性
Given the wide range of applications of 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione, there are many potential future directions for research. These include further investigation into the mechanism of action of 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione, its effects on various biological systems, and its potential use in the development of new drugs and therapies. In addition, further research into the synthesis of 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione and its derivatives, as well as its use as a reagent in organic synthesis, could lead to new and improved applications. Finally, further research into the safety and toxicity of 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione could lead to improved safety protocols for laboratory experiments.
合成法
3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione can be synthesized from the reaction of 2,5-dioxopyrrolidin-1-ylprop-2-ynyl acetate and 2,6-dione. This reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, and proceeds in a two-step process. First, the acetate is reacted with the Lewis acid to form the alkyne intermediate. This intermediate then reacts with the 2,6-dione to form 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione. This reaction is highly efficient, with yields of up to 99%.
特性
IUPAC Name |
3-(2,5-dioxo-3-prop-2-ynylpyrrolidin-1-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-3-7-6-10(16)14(12(7)18)8-4-5-9(15)13-11(8)17/h1,7-8H,3-6H2,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWMUUMGJHSWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CC(=O)N(C1=O)C2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2,5-Dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

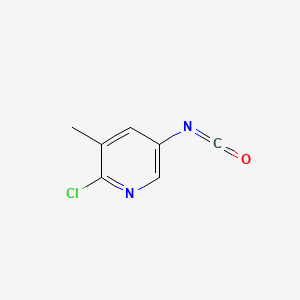
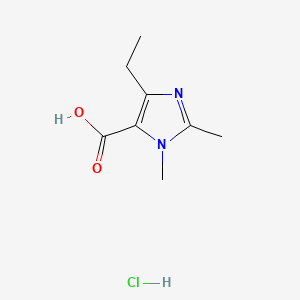
![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)


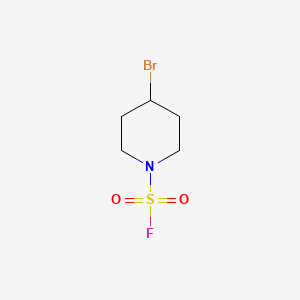
![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)


![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)
